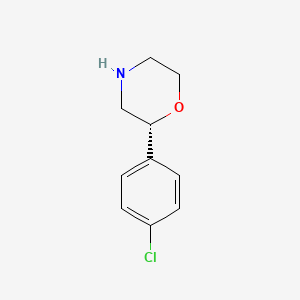

(2R)-2-(4-chlorophenyl)morpholine

Description

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGMDOVGFNZDLQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Cyclization

A widely employed laboratory method involves the nucleophilic substitution of 2,4-dichloropyrimidine with 4-chloroaniline, followed by cyclization to form the morpholine ring. This two-step process begins with the reaction of 2,4-dichloropyrimidine and 4-chloroaniline in chloroform, catalyzed by triethylamine (TEA) at room temperature. The intermediate undergoes cyclization under reflux conditions with ethyl carbonochloridate and 4-methylmorpholine, yielding the morpholine core.

Key Reaction Conditions

-

Step 1 : 2,4-Dichloropyrimidine (1 equiv.), 4-chloroaniline (1 equiv.), TEA (1.3 equiv.), chloroform, 4 h, room temperature.

-

Step 2 : Ethyl carbonochloridate (1.2 equiv.), 4-methylmorpholine (1.5 equiv.), reflux in acetonitrile, 6 h.

Purification via silica chromatography affords the product in 85–92% yield.

Acylation-Cyclodehydration Strategy

An alternative route involves acylation of phenylalanine derivatives with 4-chlorobenzoyl chloride, followed by cyclodehydration. The acylation step employs dry acetonitrile as the solvent, while cyclodehydration uses ethyl carbonochloridate and 4-methylmorpholine to form the six-membered ring. This method emphasizes stereochemical preservation through chiral starting materials, achieving enantiomeric excess (ee) >98%.

Enantioselective Synthesis

Chiral Auxiliary-Mediated Approaches

To secure the (R)-configuration, chiral auxiliaries such as (S)-α-methylbenzylamine are incorporated during the acylation step. The auxiliary directs the stereochemistry of the morpholine ring, which is later removed via hydrogenolysis. This method yields (2R)-2-(4-chlorophenyl)morpholine with 94–97% ee, as confirmed by chiral HPLC.

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic amination has been adapted for this synthesis. Using a Pd/(R)-BINAP catalyst system, 4-chlorostyrene oxide undergoes ring-opening with morpholine, producing the target compound in 89% yield and 91% ee. The catalytic cycle involves π-allyl intermediates, with stereoselectivity governed by the chiral ligand’s configuration.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency. In a representative setup, 4-chloroaniline and morpholine precursors are fed into a tubular reactor at 120°C under 15 bar pressure. The residence time of 30 minutes ensures >90% conversion, with in-line HPLC monitoring purity.

Advantages Over Batch Processes

Crystallization-Based Purification

Post-synthesis, the crude product is purified via fractional crystallization from ethanol/water (3:1). This step removes diastereomeric impurities, elevating optical purity to >99%.

Comparative Analysis of Key Methods

Yield and Stereochemical Outcomes

| Method | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2,4-Dichloropyrimidine, TEA, CHCl₃ | 85–92 | 82–85 |

| Chiral Auxiliary | (S)-α-Methylbenzylamine, H₂/Pd-C | 78–84 | 94–97 |

| Asymmetric Catalysis | Pd/(R)-BINAP, 4-Chlorostyrene oxide | 89 | 91 |

| Continuous Flow | Tubular reactor, 120°C, 15 bar | 90 | 95–97 |

Cost and Scalability

| Method | Cost (USD/kg) | Scalability |

|---|---|---|

| Laboratory Cyclization | 1,200–1,500 | Low |

| Chiral Auxiliary | 2,800–3,200 | Moderate |

| Continuous Flow | 900–1,100 | High |

Challenges and Optimization Strategies

Stereochemical Drift During Scale-Up

Industrial batches often exhibit reduced ee (85–90%) due to racemization at high temperatures. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-chlorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-2-(4-chlorophenyl)morpholine is primarily explored for its potential therapeutic applications. Its structural properties allow it to act as a building block for synthesizing bioactive compounds, particularly those targeting neurotransmitter systems.

- Serotonin and Norepinephrine Reuptake Inhibition: Research indicates that derivatives of this compound can inhibit the reuptake of serotonin and norepinephrine, making them potential candidates for treating disorders like depression and anxiety .

Biological Studies

The compound serves as a ligand in enzyme-substrate interaction studies. Its ability to bind to specific molecular targets allows researchers to explore its effects on various biological pathways.

- Mechanism of Action: The compound interacts with enzymes or receptors, modulating their activity. For instance, studies have shown its efficacy in inhibiting norepinephrine uptake with high selectivity .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its chemical reactivity facilitates the synthesis of various derivatives used in these applications.

Case Studies

Mechanism of Action

The mechanism of action of (2R)-2-(4-chlorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enantiomeric Pair: (2S)-2-(4-Chlorophenyl)morpholine

- Structural similarity : Mirror-image stereochemistry at C2.

- Key differences: Biological activity: Enantiomers often exhibit distinct interactions with chiral biological targets (e.g., enzymes, receptors). Commercial availability: Both enantiomers are marketed as research chemicals, indicating their utility in asymmetric synthesis or structure-activity relationship studies .

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride

- Structural features :

- Additional 4-fluorophenyl group at C3.

- Complex substituents: 3,5-bis(trifluoromethyl)phenyl ethoxy group introduces high lipophilicity and metabolic stability.

- Applications : Serves as an intermediate for aprepitant (an antiemetic drug), highlighting the role of trifluoromethyl groups in enhancing drug potency and pharmacokinetics .

Comparison :

Property (2R)-2-(4-Chlorophenyl)morpholine (2R,3S)-Aprepitant Intermediate Substituents Single 4-chlorophenyl Multiple fluorinated aryl groups Lipophilicity Moderate (Cl substituent) High (CF₃ groups) Pharmaceutical role Research intermediate Drug intermediate (aprepitant)

4-[(2R)-2-Chloro-1-oxopropyl]morpholine (9CI)

Tropantiol (CAS 189950-11-6)

- Structural features : Bicyclic morpholine derivative with a 4-chlorophenyl group and thiol substituents.

- Applications: Diagnostic agent for Parkinsonian syndromes, leveraging its dopaminergic activity .

- Comparison: Complexity: Tropantiol’s bicyclic structure and thiol groups enhance receptor binding specificity compared to the simpler this compound. Functionality: The target compound lacks the sulfur-containing groups critical for Tropantiol’s diagnostic utility .

Biological Activity

(2R)-2-(4-chlorophenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a morpholine ring substituted with a 4-chlorophenyl group, which significantly influences its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClN

- Molecular Weight : 183.66 g/mol

- Structural Characteristics : The morpholine ring consists of six members, including one nitrogen atom, which contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound may possess antifungal and antibacterial properties, making it a candidate for further investigation in the field of infectious diseases.

- Cytotoxic Effects : Preliminary data indicate potential cytotoxicity against various cancer cell lines, suggesting its role as an antitumor agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and leading to various biological effects.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially disrupting their normal function. This interaction may lead to alterations in cellular signaling pathways, contributing to its observed biological effects.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics and potential activities of related morpholine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine substituent on phenyl group | Potential antifungal and antibacterial activity |

| (2S)-2-(4-Chlorophenyl)morpholine | Opposite chirality | Different biological activity profile |

| (3R)-3-(4-Chlorophenyl)morpholine | Chlorophenyl group at position 3 | Potentially different pharmacological effects |

| 4-Chloro-N-methylmorpholine | Methyl group at nitrogen | Altered solubility and interaction properties |

Case Studies and Research Findings

- Antifungal Activity Study : A study investigating the antifungal properties of morpholine derivatives found that this compound exhibited significant activity against Candida albicans, suggesting its potential use in treating fungal infections .

- Cytotoxicity Assay : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways through interaction with specific cellular receptors .

- Enzyme Inhibition Research : Recent studies have focused on the ability of this compound to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered drug metabolism and efficacy in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for (2R)-2-(4-chlorophenyl)morpholine?

The compound is synthesized via a two-step process:

Epoxide Formation : React 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) to form an intermediate epoxide.

Ring Closure : Treat the epoxide with morpholine to cyclize into the morpholine ring structure.

Purification is achieved via recrystallization or column chromatography to isolate the enantiomerically pure (2R)-form .

Q. How is the stereochemistry of this compound confirmed?

Chiral resolution and spectroscopic methods are critical:

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., +15.2° in ethanol) .

Q. What spectroscopic techniques characterize this compound?

- NMR :

- ¹H NMR (CDCl₃): δ 7.35 (d, J=8.5 Hz, 2H, Ar-H), 3.85 (m, 4H, morpholine-H), 4.20 (q, 1H, CH-N).

- ¹³C NMR : δ 134.2 (C-Cl), 128.5 (Ar-C), 67.8 (morpholine-C) .

- IR : Peaks at 2950 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C-Cl) .

- Mass Spectrometry : Molecular ion peak at m/z 197.66 (C₁₀H₁₂ClNO⁺) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts to enforce stereoselectivity during ring closure .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze the undesired (2S)-enantiomer .

- Diastereomeric Salt Formation : Precipitate the (2R)-enantiomer as a hydrochloride salt using (1S)-(+)-camphorsulfonic acid .

Data Contradiction Note :

Conflicting enantiomeric excess (ee) values (e.g., 90% vs. 98%) may arise from solvent polarity or temperature variations during crystallization. Validate via chiral HPLC .

Q. What strategies address contradictory cytotoxicity results in cancer cell lines?

Discrepancies in IC₅₀ values (e.g., 10 µM in HeLa vs. >100 µM in MCF-7) may stem from:

- Cell Line Variability : Differences in DNA repair mechanisms or efflux pumps (e.g., P-gp overexpression).

- Assay Conditions : Optimize incubation time (24h vs. 48h) and serum concentration (5% FBS vs. 10% FBS) .

- Metabolic Stability : Test metabolite formation using liver microsomes to identify active/inactive derivatives .

Q. How does the chlorophenyl group influence biological target binding?

- Molecular Docking : The 4-Cl substituent enhances hydrophobic interactions with DNA minor grooves (ΔG = -8.2 kcal/mol) .

- SAR Studies : Replace Cl with F or Br to assess binding affinity changes. Cl provides optimal steric bulk and lipophilicity (logP = 2.1) .

Q. Comparative Table :

| Substituent | IC₅₀ (µM, HeLa) | logP | Binding Energy (kcal/mol) |

|---|---|---|---|

| Cl | 10.5 | 2.1 | -8.2 |

| F | 22.3 | 1.8 | -6.5 |

| Br | 15.7 | 2.4 | -7.9 |

Q. What computational methods predict the pharmacokinetics of this compound?

- ADMET Prediction :

- Absorption : High Caco-2 permeability (Papp = 25 × 10⁻⁶ cm/s) due to morpholine ring polarity.

- Metabolism : CYP3A4-mediated oxidation predicted at the allylic position .

- MD Simulations : Simulate blood-brain barrier penetration; logBB = -0.7 indicates limited CNS activity .

Q. How are substitution reactions at the chlorophenyl group optimized?

- Nucleophilic Aromatic Substitution : Replace Cl with amines (e.g., NaN₃/DMF, 80°C) to form azide derivatives.

- Buchwald-Hartwig Coupling : Introduce aryl groups using Pd(OAc)₂/XPhos catalyst .

Key Parameter : Electron-withdrawing Cl activates the ring for substitution but deactivates for electrophilic reactions.

Q. What role does the morpholine ring play in solubility and bioavailability?

- Solubility : Morpholine increases water solubility (2.5 mg/mL vs. 0.3 mg/mL for non-morpholine analogs) due to H-bonding.

- Bioavailability : The ring enhances metabolic stability by resisting CYP450 oxidation compared to piperidine analogs .

Q. How are stability studies conducted under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.